Ethacizine hydrochloride is a highly potent, phenothiazine-derived Class Ic antiarrhythmic agent and a state-dependent blocker of voltage-gated sodium channels (Nav1.5). In laboratory and industrial settings, it is primarily procured as a reference standard for cardiovascular electrophysiology, automated patch-clamp (APC) screening, and multi-target ion channel profiling. While the free base form exhibits high lipophilicity and poor aqueous handling, the hydrochloride salt (CAS 57530-40-2) is specifically engineered to provide enhanced solubility in organic solvents like DMSO, facilitating stable step-wise dilutions into physiological buffers. Its pharmacological profile—characterized by profound use-dependent Nav blockade alongside secondary calcium and muscarinic receptor modulation—makes it an indispensable tool compound for modeling complex excitation-contraction coupling and high-frequency tachyarrhythmias .
Procurement substitution of ethacizine hydrochloride with closely related in-class alternatives like moricizine or flecainide fundamentally alters assay reproducibility and off-target profiling results. Although moricizine shares the phenothiazine core, it lacks ethacizine's potent diethylamino substitution, resulting in significantly weaker Nav1.5 blockade and a near-total loss of affinity for M2 muscarinic and verapamil-sensitive calcium receptors [1]. Conversely, while flecainide is a standard Class Ic reference, it exhibits much faster recovery kinetics from use-dependent block, failing to replicate the sustained conduction slowing required in high-frequency stimulation models [2]. Furthermore, attempting to utilize the ethacizine free base instead of the hydrochloride salt frequently leads to precipitation during buffer dilution, compromising automated patch-clamp workflows.
In canine ventricular muscle models, ethacizine hydrochloride demonstrates a profound use-dependent block of the maximum rate of rise of depolarization (Vmax). When compared directly to flecainide, ethacizine exhibits significantly slower recovery from use-dependent block. At 3 Hz stimulation, the time constant of recovery for ethacizine is 27.1 ± 13.3 seconds, whereas flecainide recovers in 12.2 ± 2.5 seconds [1].
| Evidence Dimension | Time constant of recovery from use-dependent Vmax block |
| Target Compound Data | 27.1 ± 13.3 s (at 2 µM) |
| Comparator Or Baseline | Flecainide (12.2 ± 2.5 s at 10 µM) |
| Quantified Difference | >2-fold slower recovery kinetics |
| Conditions | Canine ventricular muscle, 3 Hz stimulation |
Slower recovery kinetics make ethacizine a superior reference standard for validating sustained, rate-dependent conduction slowing in high-frequency tachyarrhythmia screening workflows.
Ethacizine exhibits a distinct ancillary binding profile compared to its structural analog moricizine. In competitive binding assays, ethacizine displaces verapamil from potential-operated calcium channel receptors with an IC50 of 0.53 ± 0.08 µmol/L and a Hill coefficient of 0.64 ± 0.09. In contrast, moricizine is significantly less potent at these dihydropyridine/verapamil binding sites, failing to achieve comparable displacement [1].
| Evidence Dimension | IC50 for verapamil receptor displacement |
| Target Compound Data | 0.53 ± 0.08 µmol/L |
| Comparator Or Baseline | Moricizine (Significantly weaker displacement) |
| Quantified Difference | High-affinity verapamil receptor displacement exclusive to ethacizine |
| Conditions | In vitro receptor binding assay |
This dual Nav/Cav modulating profile is critical for researchers requiring a multi-ion channel blocker to study complex excitation-contraction coupling.
Beyond sodium channel blockade, ethacizine demonstrates significant affinity for muscarinic M2 receptors, a property lacking in generic phenothiazine substitutes. In rabbit heart atria, ethacizine displaces [3H]-QNB with a Ki of 0.65 ± 0.07 µmol/L, whereas moricizine shows a much weaker Ki of 21 ± 1 µmol/L. Furthermore, only ethacizine effectively inhibits carbachol-induced effects on cardiac adenylate cyclase [1].
| Evidence Dimension | Ki for M2 muscarinic receptor ([3H]-QNB displacement) |
| Target Compound Data | 0.65 ± 0.07 µmol/L |
| Comparator Or Baseline | Moricizine (21 ± 1 µmol/L) |
| Quantified Difference | ~32-fold higher affinity for M2 receptors |
| Conditions | Rabbit heart atrial membrane preparations |
Procurement of ethacizine is essential when screening for antiarrhythmics with integrated vagolytic (anticholinergic) effects that cannot be replicated by moricizine.
The high lipophilicity of the ethacizine free base limits its direct use in aqueous assays. Procurement of the hydrochloride salt form (CAS 57530-40-2) resolves this by enabling high-concentration stock solutions. Ethacizine hydrochloride achieves a solubility of up to 100 mg/mL (approx. 222 mM) in DMSO, allowing for stable, step-wise dilution into physiological buffers for patch-clamp or in vivo electrophysiology without immediate precipitation .
| Evidence Dimension | Maximum stock solubility in DMSO |
| Target Compound Data | 100 mg/mL (Ethacizine hydrochloride) |
| Comparator Or Baseline | Ethacizine free base (Poor aqueous/solvent handling) |
| Quantified Difference | Hydrochloride salt enables >200 mM stock concentrations |
| Conditions | Ultrasonic dissolution in DMSO at room temperature |
Procuring the hydrochloride salt ensures the high stock solubility required for precipitate-free, step-wise dilutions in automated patch-clamp (APC) screening.
Due to its exceptionally slow recovery kinetics from use-dependent Nav blockade (27.1 s), ethacizine hydrochloride is the preferred reference standard for inducing rate-dependent conduction slowing in isolated ventricular tissue assays [1].
Its unique combination of Nav1.5 blockade, M2 muscarinic receptor antagonism (Ki = 0.65 µM), and verapamil-sensitive calcium channel affinity makes it an ideal tool compound for studying complex, multi-pathway cardiac excitation-contraction coupling [2].
The hydrochloride salt's ability to form stable, high-concentration (100 mg/mL) DMSO stocks ensures reliable, precipitate-free step-wise dilutions into extracellular bath solutions, maximizing reproducibility in high-throughput ion channel screening .